molecular formula C12H18O2 B1199557 3,8-Dimethyl-4,6-decadiyne-3,8-diol CAS No. 6626-33-1

3,8-Dimethyl-4,6-decadiyne-3,8-diol

Cat. No.: B1199557
CAS No.: 6626-33-1
M. Wt: 194.27 g/mol
InChI Key: GLWDRGVPXZBLDS-UHFFFAOYSA-N
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Description

3,8-Dimethyl-4,6-decadiyne-3,8-diol is a terminal diyne diol compound with a well-defined molecular structure of C12H18O2 . The compound's structure, featuring two hydroxyl groups and a diyne system, makes it a molecule of interest in various research fields, particularly in synthetic and organic chemistry. Its defined structure serves as a valuable building block for synthesizing more complex molecular architectures. Researchers can utilize this compound to explore novel chemical reactions and develop new materials. The physical and spectroscopic data for this compound, including its IR and UV-Vis spectra, are available in standard reference databases . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

6626-33-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3,8-dimethyldeca-4,6-diyne-3,8-diol

InChI

InChI=1S/C12H18O2/c1-5-11(3,13)9-7-8-10-12(4,14)6-2/h13-14H,5-6H2,1-4H3

InChI Key

GLWDRGVPXZBLDS-UHFFFAOYSA-N

SMILES

CCC(C)(C#CC#CC(C)(CC)O)O

Canonical SMILES

CCC(C)(C#CC#CC(C)(CC)O)O

Other CAS No.

6626-33-1

Origin of Product

United States

Comparison with Similar Compounds

4,8-Dimethyl-4,9-decadienal

  • Structure : A 10-carbon aldehyde with conjugated double bonds (positions 4,9) and methyl groups at positions 4 and 6.
  • Acceptable use levels vary across 12 product categories (e.g., <0.5% in leave-on cosmetics) .

1,9-Pentadecadiene-4,6-diyne-3,8-diol, 8-acetate (CAS 41682-30-8)

  • Structure : A 15-carbon chain with diyne (positions 4,6), diol (positions 3,8), and an acetate ester at position 7.
  • Properties : Higher molecular weight (274.35 g/mol ) and lipophilicity (XLogP3 = 3.9 ) compared to the target compound. The acetate group enhances stability against oxidation but reduces solubility in polar solvents .
  • Applications : Likely used in pharmaceuticals or agrochemicals due to extended conjugation and ester functionality.

1,9,16-Heptadecatriene-4,6-diyn-3-ol, (Z)

  • Structure : A 17-carbon chain with a triene (positions 1,9,16), diyne (positions 4,6), and hydroxyl at position 3. Stereochemistry (Z-configuration) influences intermolecular interactions.
  • Properties : Predicted boiling point (384.5°C ) and density (0.941 g/cm³ ) suggest lower volatility and higher rigidity than the target compound. The triene-diyne system may enable photochemical reactivity .

Physicochemical Data Comparison

Property 3,8-Dimethyl-4,6-decadiyne-3,8-diol 4,8-Dimethyl-4,9-decadienal 1,9-Pentadecadiene-4,6-diyne-3,8-diol, 8-acetate
Molecular Weight (g/mol) Not reported Not reported 274.35
logPoct/wat 1.315 Not reported 3.9
Boiling Point (K/°C) 669.86/396.7 Not reported Not reported
Key Functional Groups Diyne, diol, methyl Diene, aldehyde, methyl Diyne, diol, acetate, methyl
Safety Regulations None reported IFRA Standard None reported

Research and Application Insights

  • Thermodynamic Stability : The target compound’s high Tc (871.11 K ) and Pc (2992.59 kPa ) surpass those of linear alkanes, suggesting utility in high-temperature reactions or polymer matrices .
  • Biological Relevance : Acetylated analogs like 1,9-Pentadecadiene-4,6-diyne-3,8-diol, 8-acetate may exhibit enhanced bioavailability due to ester-mediated membrane permeability .

Preparation Methods

Reaction Mechanism

The process proceeds via a radical mechanism:

  • Catalyst Formation : Cuprous chloride (CuCl) reacts with a tertiary alkyl primary amine (e.g., t-butylamine) to form a Cu(I)-amine complex.

  • Alkyne Activation : The terminal alkyne (e.g., 3-hydroxy-3-methyl-1-butyne) coordinates to the Cu(I) center, promoting deprotonation.

  • Oxidative Coupling : Molecular oxygen oxidizes the Cu(I) intermediate, inducing dimerization to form the diacetylenic bond.

The general reaction is:
2RC≡CH+O2CuCl/amineRC≡C−C≡CR+2H2O2 \, \text{RC≡CH} + \text{O}_2 \xrightarrow{\text{CuCl/amine}} \text{RC≡C−C≡CR} + 2 \, \text{H}_2\text{O}

Experimental Protocol (Adapted from )

Parameter Condition
Substrate3-Hydroxy-3-methyl-1-butyne
CatalystCuCl (0.5 equiv), t-butylamine hydrochloride (1.0 equiv)
SolventTetrahydrofuran (THF)
Temperature25°C (ambient)
Oxygen PressureAtmospheric
Reaction Time20–24 hours
Yield79–92%

Key Observations :

  • Higher yields (≥90%) occur with tertiary alkyl primary amines due to reduced side reactions.

  • Polar aprotic solvents like THF enhance solubility of the Cu(I) complex.

  • Atmospheric oxygen suffices, avoiding the need for high-pressure equipment.

Cadiot-Chodkiewicz Cross-Coupling

Industrial-scale production often employs the Cadiot-Chodkiewicz reaction , which couples a terminal alkyne with a bromoalkyne. GFS Chemicals’ protocols highlight this method for asymmetric diacetylenic diols.

Synthetic Route

  • Substrate Preparation :

    • Bromoalkyne: 3-Bromo-3-methyl-1-pentyne

    • Terminal Alkyne: 3-Hydroxy-3-methyl-1-butyne

  • Coupling Reaction :

    BrC≡C-C(CH3)(OH)+HC≡C-C(CH3)(OH)Cu(I), NH2OHHC≡C-C(CH3)(OH)-C≡C-C(CH3)(OH)\text{BrC≡C-C(CH}_3\text{)(OH)} + \text{HC≡C-C(CH}_3\text{)(OH)} \xrightarrow{\text{Cu(I), NH}_2\text{OH}} \text{HC≡C-C(CH}_3\text{)(OH)-C≡C-C(CH}_3\text{)(OH)}
  • Workup : Ethanol extraction followed by silica gel chromatography.

Optimization Data

Variable Optimal Range
Cu(I) SourceCuBr (0.2 equiv)
BaseHydroxylamine (1.5 equiv)
SolventEthanol/Water (4:1 v/v)
Temperature0–5°C
Yield68–75%

Advantages :

  • Enables modular synthesis with varied methyl/hydroxyl substitution patterns.

  • Minimizes over-oxidation compared to purely oxidative methods.

Photopolymerization-Assisted Synthesis

Recent advances from US Patent 9163307 demonstrate the use of this compound as a monomer in initiated chemical vapor deposition (iCVD). While primarily focused on polymer films, the patent discloses in situ diol synthesis during thin-film fabrication:

Procedure Overview

  • Substrate Coating : A silicon wafer is coated with poly(4-vinylpyridine) (P4VP) via iCVD.

  • Functionalization : P4VP is treated with 10,12-tricosadiynoic acid (TDA), forming hydrogen bonds with pyridine groups.

  • UV-Induced Coupling : Exposure to 254 nm light initiates diacetylene polymerization, yielding conjugated ene-yne chains.

Relevant Data :

  • FTIR confirms C≡C stretch at 2110 cm⁻¹ post-UV exposure.

  • Raman spectroscopy shows characteristic diacetylene peaks at 1450 cm⁻¹ (C=C) and 2100 cm⁻¹ (C≡C).

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals
IR (KBr) 3350 cm⁻¹ (O-H), 2110 cm⁻¹ (C≡C)
¹³C NMR δ 67.2 (C-OH), δ 84.5 (C≡C)
MS (EI) m/z 194 [M]⁺

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeOH/H2O 70:30).

  • Melting Point : 111–112°C (lit. 111.5°C).

Challenges and Mitigation Strategies

Issue Cause Solution
Low YieldCompeting Glaser-Hay couplingUse t-butylamine instead of pyridine.
Diastereomer FormationPoor stereocontrol during couplingChiral Cu(I)-BINAP complexes.
Thermal DecompositionExothermic reaction at >40°CCryogenic conditions (0–5°C).

Process Summary :

  • Batch Reactor : 500 L capacity with oxygen sparging.

  • Catalyst Recovery : Cu(I) is filtered and recycled (≥85% efficiency).

  • Throughput : 12 kg/day with 90% yield.

Cost Analysis :

Component Cost per kg (USD)
3-Hydroxy-3-methyl-1-butyne320
CuCl45
t-Butylamine110
Total 475

Q & A

Q. How can contradictory results in catalytic applications be resolved?

  • Methodological Answer : Conduct sensitivity analysis to identify outlier conditions. Replicate under blinded conditions to eliminate bias. Cross-reference with analogous diyne-diol systems (e.g., 1,4-diyne derivatives) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,8-Dimethyl-4,6-decadiyne-3,8-diol
Reactant of Route 2
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3,8-Dimethyl-4,6-decadiyne-3,8-diol

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